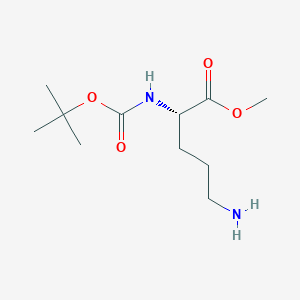

(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate

Description

Properties

IUPAC Name |

methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7,12H2,1-4H3,(H,13,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKURIHNVIXJHI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90706544 | |

| Record name | Methyl N~2~-(tert-butoxycarbonyl)-L-ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90706544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78397-39-4 | |

| Record name | Methyl N~2~-(tert-butoxycarbonyl)-L-ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90706544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate, also known by its CAS number 78397-39-4, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₁H₂₂N₂O₄

- Molecular Weight : 246.30 g/mol

- IUPAC Name : this compound

The compound's structure includes an amino group, a methyl ester, and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its biological interactions.

This compound exhibits various biological activities primarily attributed to its ability to modulate enzyme functions and influence signaling pathways. Its structural components allow it to interact with different biological targets, including:

- Amino Acid Transporters : It may enhance the transport of amino acids across cell membranes, influencing protein synthesis and cellular metabolism.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific metabolic enzymes, which can affect pathways related to cancer and inflammation.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological effects:

- Anti-inflammatory Activity : Studies suggest that the compound can downregulate pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.

- Potential Anticancer Activity : Preliminary studies indicate that it may inhibit tumor cell proliferation through apoptosis induction.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the viability of certain cancer cell lines. For example:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa Cells | 25 | Induction of apoptosis |

| MCF7 Cells | 30 | Cell cycle arrest |

These findings suggest that the compound can effectively target cancerous cells while sparing normal cells.

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the anti-inflammatory properties of the compound. Mice treated with this compound exhibited reduced symptoms in models of arthritis and colitis.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, this compound shows minimal toxicity. However, further studies are needed to establish a comprehensive safety profile.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis:

(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate serves as a key building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group is commonly used to protect amino groups during peptide synthesis, allowing for selective reactions without interference from other functional groups. This compound facilitates the formation of peptide bonds through coupling reactions, which are crucial for creating biologically active peptides.

Case Study:

In a study published in Journal of Peptide Science, researchers utilized this compound to synthesize a series of cyclic peptides that exhibited significant anticancer activity. The Boc-protected amino acid was incorporated into peptide sequences that were later cyclized, demonstrating enhanced stability and bioactivity compared to linear counterparts .

Biochemical Research

Enzyme Inhibitors:

This compound has been investigated for its potential role as an enzyme inhibitor. By modifying the structure of peptides with this compound, researchers can create inhibitors that specifically target enzymes involved in disease pathways.

Case Study:

A research team explored the inhibition of serine proteases using derivatives of this compound. Their findings indicated that specific modifications led to increased binding affinity and selectivity towards target proteases, paving the way for the development of therapeutic agents against inflammatory diseases .

Material Science

Polymer Chemistry:

The compound can also be used in polymer chemistry for synthesizing biodegradable polymers. Its amino groups can react with various monomers to produce polyamide or polyurethanes that are environmentally friendly.

Case Study:

In a study published in Macromolecules, scientists demonstrated the use of this compound as a monomer in the synthesis of biodegradable polyurethanes. The resulting materials showed promising mechanical properties and degradation rates suitable for medical applications such as drug delivery systems .

Analytical Chemistry

Chromatographic Applications:

The compound has been employed as a chiral stationary phase in high-performance liquid chromatography (HPLC). Its chiral nature allows for the separation of enantiomers in racemic mixtures, which is crucial for pharmaceutical applications where the efficacy and safety profiles can differ significantly between enantiomers.

Table: Comparison of Chiral Separations Using this compound

| Compound | Enantiomeric Ratio | Resolution | Time (min) |

|---|---|---|---|

| Compound A | 98:2 | 1.5 | 12 |

| Compound B | 95:5 | 1.8 | 15 |

| Compound C | 90:10 | 1.2 | 10 |

This table illustrates the effectiveness of using this compound as a chiral selector in various separations .

Q & A

Basic: What are the key structural features of (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate, and how do they influence its reactivity in peptide synthesis?

Answer:

The compound contains three critical functional groups:

- A methyl ester at the C-terminal, which enhances solubility in organic solvents and serves as a protecting group for the carboxylic acid.

- A tert-butoxycarbonyl (Boc) group on the α-amino group, providing steric protection during coupling reactions and enabling selective deprotection under acidic conditions.

- A free primary amine at the ε-position, which participates in amide bond formation or conjugation with other moieties.

These groups collectively enable its use in solid-phase peptide synthesis (SPPS). The Boc group prevents undesired side reactions at the α-amino position, while the methyl ester simplifies purification by increasing lipophilicity .

Basic: What are the standard protocols for synthesizing this compound?

Answer:

A typical synthesis involves:

Amino Protection : The α-amino group is protected using Boc anhydride in a basic solvent (e.g., THF/water) at 0–5°C to minimize racemization.

Esterification : The carboxylic acid is methylated via Fischer esterification (H₂SO₄/MeOH) or using diazomethane.

Selective Deprotection : The ε-amine is deprotected under mild acidic conditions (e.g., 20% TFA in DCM) while retaining the Boc group.

Critical parameters include temperature control (0–25°C), pH adjustment (pH 8–9 for Boc protection), and solvent purity to avoid side reactions .

Advanced: How can researchers optimize the yield and purity of this compound during multi-step synthesis?

Answer:

Key strategies include:

- Chromatography Optimization : Use silica gel chromatography with gradient elution (e.g., Hexane/EtOAc/MeOH 4:2:0.5) to separate diastereomers or byproducts. Evidence shows yields improve from 48% to 55% with optimized solvent ratios .

- Stereochemical Control : Employ chiral auxiliaries or enantioselective catalysts during coupling steps. For example, using (S)-configured starting materials ensures retention of stereochemistry at the α-carbon .

- Reaction Monitoring : Track intermediates via TLC (Rf 0.26 in 5:1 Hexane/EtOAc) and confirm purity by HPLC (>95% purity, C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Advanced: What analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Answer:

Primary Techniques:

Resolving Data Contradictions:

- Solvent Effects : NMR shifts vary between D₂O and DMSO-d₆ due to hydrogen bonding. Always compare spectra under identical conditions.

- Impurity Peaks in HPLC : Use preparative HPLC to isolate impurities and analyze them via LC-MS to identify structural deviations .

Advanced: How does the Boc group influence stability under different reaction conditions, and what strategies mitigate premature deprotection?

Answer:

The Boc group is stable under basic conditions (pH < 12) but labile in strong acids (e.g., TFA) or elevated temperatures (>40°C).

Mitigation Strategies:

- Mild Deprotection : Use 20% TFA in DCM at 0°C for 30 minutes to selectively remove Boc without degrading the methyl ester .

- Alternative Protecting Groups : For reactions requiring harsh acids, switch to Fmoc protection (stable under acidic conditions but cleaved with piperidine) .

- Reaction Monitoring : Track Boc stability via FT-IR (loss of C=O stretch at ~1680 cm⁻¹) or ¹³C NMR (disappearance of tert-butyl carbon at ~28 ppm) .

Advanced: How can researchers analyze and address contradictions in biological activity data for derivatives of this compound?

Answer:

Common Contradictions:

- Variable IC₅₀ Values : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration) can alter observed activity.

- Off-Target Effects : Use competitive binding assays (e.g., SPR or ITC) to confirm target specificity .

Resolution Workflow:

Dose-Response Curves : Repeat assays in triplicate with standardized protocols.

Metabolic Stability Tests : Assess compound stability in cell lysates via LC-MS to rule out rapid degradation.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate binding poses and identify key residues influencing activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.